N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

概要

説明

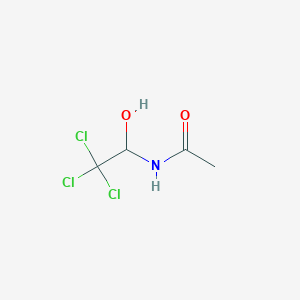

N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide is a chemical compound with the molecular formula C4H6Cl3NO2 It is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl moiety, which is further connected to an acetamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves the reaction of trichloroacetaldehyde (chloral) with acetamide under controlled conditions. The reaction proceeds as follows:

Reactants: Trichloroacetaldehyde (chloral) and acetamide.

Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Procedure: Chloral is added dropwise to a solution of acetamide in water, maintaining the temperature within the specified range. The mixture is then stirred for several hours to ensure complete reaction.

Product Isolation: The resulting product is isolated by filtration, washed with cold water, and dried under reduced pressure to obtain this compound as a white crystalline solid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

化学反応の分析

Nucleophilic Substitution Reactions

The trichloromethyl group and adjacent hydroxyl/amide functionalities create electrophilic carbon centers susceptible to nucleophilic attack.

Mechanism :

-

Nucleophiles (e.g., amines, thiols) displace chlorine atoms via SN2 pathways .

-

Acidic conditions protonate hydroxyl groups, enhancing leaving-group ability .

Example Reaction :

Reaction with 2,4-dichlorophenoxyacetic acid amide under melt conditions yields thiourea derivatives (e.g., 7a–h ) :

textN-(2,2,2-trichloro-1-hydroxyethyl)acetamide + Amine → Thiourea derivatives

Key Data :

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions cleaves the amide bond or trichloroethyl group.

Conditions and Outcomes :

| Hydrolysis Type | Conditions | Products |

|---|---|---|

| Acidic | H2SO4, reflux | Trichloroacetaldehyde, acetamide |

| Basic | NaOH, aqueous ethanol | Glycolic acid derivatives |

Notable Observations :

C-Amidoalkylation Reactions

The compound acts as a C-amidoalkylating agent in Friedel-Crafts-type reactions with aromatic systems.

Case Study : Reaction with toluene :

textThis compound + Toluene → 2a (92% yield)

Catalyst Screening :

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 7 | H2SO4 (2 mmol) | 5 | 52 |

| 11 | H2SO4 + P4O10 | 2.5 | 92 |

Mechanistic Insight :

-

Brønsted acids (e.g., H2SO4) promote electrophilic activation of the trichloroethyl group .

-

Side products like 3 form via competing elimination when thiophene derivatives react .

Functionalization via Isothiocyanate Intermediates

Chlorine substitution with isothiocyanate groups enables thiourea formation.

-

Chlorination of hydroxyl group to form 4 .

-

Substitution with isothiocyanate to yield 5 .

-

Reaction with amines (6a–h ) to produce thioureas (7a–h ).

Structural Confirmation :

Comparative Reactivity with Analogues

| Property | This compound | 2-Fluoro Analogue |

|---|---|---|

| Leaving Group Ability | Cl (moderate) | F (poor) |

| Hydrolysis Rate | Faster | Slower |

| Catalytic Requirements | H2SO4/P4O10 | Lewis acids (e.g., BF3) |

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : The compound can be oxidized to yield corresponding oxides.

- Reduction : The cyano group can be reduced to form amines.

- Substitution : The trichloro group can be substituted with other functional groups under specific conditions .

These reactions make it valuable for synthesizing heterocyclic compounds and other derivatives used in pharmaceuticals and agrochemicals.

Biological Applications

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity. It is being studied for its interactions with biomolecules, which could lead to the development of new therapeutic agents. For instance:

- Drug Development : As a precursor for drug synthesis, it has potential applications in developing novel anti-inflammatory agents and other therapeutics .

- Biologically Active Substances : The compound is also of interest in agriculture due to its potential as a pesticide or herbicide .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its unique chemical properties allow it to be used in various formulations:

- Chemical Manufacturing : It is employed as a reagent in the production of chlorinated compounds and other derivatives that are essential in manufacturing processes .

- Material Science : The compound's properties make it suitable for creating advanced materials with specific functionalities.

Synthesis of Thiourea Derivatives

A study demonstrated the synthesis of N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides through hydrazinolysis. The resulting compounds showed promising yields (87-91%) and were characterized using NMR and mass spectrometry. These derivatives are significant in organic synthesis due to their biological activity .

Development of Anti-inflammatory Agents

Research focusing on the synthesis of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide highlighted its potential as an anti-inflammatory agent by selectively inhibiting COX-2 enzymes. This study underscores the compound's relevance in medicinal chemistry .

作用機序

The mechanism of action of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological effects and applications in medicinal chemistry.

類似化合物との比較

Similar Compounds

- N-(2,2,2-Trichloroethyl)acetamide

- N-(2,2,2-Trichloro-1-hydroxyethyl)formamide

- N-(2,2,2-Trichloro-1-hydroxyethyl)propionamide

Uniqueness

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is unique due to the presence of both a trichloromethyl group and a hydroxyethyl moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

生物活性

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a compound of considerable interest in the fields of medicinal chemistry and agricultural science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula . The presence of multiple chlorine atoms enhances its reactivity, particularly in nucleophilic substitution reactions. This compound is classified as a chloroacetamide, a class known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C4H6Cl3NO |

| Molecular Weight | 170.44 g/mol |

| Physical State | Solid (light yellow) |

| Melting Point | 93-95 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction may lead to significant modifications in the structure and function of these biomolecules, potentially disrupting normal cellular processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, chloroacetamides have been documented to inhibit certain biochemical pathways in target organisms, making them candidates for use as herbicides and fungicides. The specific antimicrobial efficacy of this compound remains to be fully characterized but may share similarities with related compounds.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. Initial studies suggest that this compound may exhibit cytotoxic effects against various cell lines. The compound's half-maximal cytotoxic concentration (CC50) values would provide critical insights into its therapeutic window.

Synthesis and Derivatives

Several studies have focused on the synthesis of derivatives of this compound. For instance, researchers have synthesized related carboxamides and isothiocyanates through various chemical reactions. These derivatives have shown promise in biological assays, indicating potential avenues for further exploration .

Comparative Studies

Comparative studies between this compound and other chloroacetamides reveal differences in biological activity based on structural variations. For example:

| Compound | Biological Activity |

|---|---|

| This compound | Potential antimicrobial activity |

| 3-Chloro-N-(trichloroacetyl)acetamide | Inhibitory effects on specific pathogens |

| N-(alpha-Hydroxy-beta,beta,beta-trichloroethyl)acetamide | Similar reactivity but different activity profiles |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In-depth Cytotoxicity Profiling: Determining CC50 values across various cell lines.

- Mechanistic Studies: Elucidating the specific biochemical pathways affected by this compound.

- Environmental Impact Assessments: Evaluating the ecological implications of its use as a pesticide or herbicide.

特性

IUPAC Name |

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl3NO2/c1-2(9)8-3(10)4(5,6)7/h3,10H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVECDRAYBGJMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281653 | |

| Record name | N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-85-2 | |

| Record name | NSC53613 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC22402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。